molecular formula C13H20N2 B1386112 3-Methyl-4-(3-methyl-1-piperidinyl)aniline CAS No. 1152866-57-3

3-Methyl-4-(3-methyl-1-piperidinyl)aniline

Cat. No. B1386112
CAS RN: 1152866-57-3
M. Wt: 204.31 g/mol
InChI Key: UUYHLWFKKQINAX-UHFFFAOYSA-N
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Description

“3-Methyl-4-(3-methyl-1-piperidinyl)aniline” is a chemical compound with the CAS Number: 1152866-57-3 . It has a molecular weight of 204.32 . The IUPAC name for this compound is 3-methyl-4-(3-methyl-1-piperidinyl)aniline .


Molecular Structure Analysis

The molecular formula of “3-Methyl-4-(3-methyl-1-piperidinyl)aniline” is C13H20N2 . The InChI code for this compound is 1S/C13H20N2/c1-10-4-3-7-15(9-10)13-6-5-12(14)8-11(13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3 .

Scientific Research Applications

Pharmacology

3-Methyl-4-(3-methyl-1-piperidinyl)aniline: is a compound that plays a significant role in the pharmaceutical industry due to its piperidine structure, which is a common fragment in medicinal chemistry . Piperidine derivatives are found in more than twenty classes of pharmaceuticals, including alkaloids. They are crucial for designing drugs and are involved in various pharmacological applications. The compound’s derivatives can be synthesized through intra- and intermolecular reactions, leading to a variety of biologically active molecules.

Material Science

In material science, 3-Methyl-4-(3-methyl-1-piperidinyl)aniline may be used as a precursor or a building block for the synthesis of complex organic compounds . Its structural properties can contribute to the development of new materials with specific characteristics, such as enhanced durability or conductivity.

Chemical Synthesis

This compound is valuable in chemical synthesis, where it can serve as an intermediate in the production of various piperidine derivatives . These derivatives are important for creating compounds with potential therapeutic effects. The versatility of the piperidine ring allows for a broad range of chemical modifications, making it a valuable asset in synthetic organic chemistry.

Analytical Chemistry

In analytical chemistry, 3-Methyl-4-(3-methyl-1-piperidinyl)aniline can be used as a standard or reference compound in chromatographic analysis . It may also play a role in the development of analytical methods for the detection and quantification of similar compounds.

Life Science Research

The compound’s derivatives are used in life science research to study biological processes and to develop new drugs . Its piperidine core is a key element in many biologically active compounds, making it a subject of interest in drug discovery and development.

Environmental Science

While specific applications of 3-Methyl-4-(3-methyl-1-piperidinyl)aniline in environmental science are not directly mentioned in the available literature, compounds like this can be studied for their environmental impact, biodegradability, and potential use in green chemistry practices .

Safety And Hazards

The safety information available indicates that “3-Methyl-4-(3-methyl-1-piperidinyl)aniline” is an irritant . The MSDS (Material Safety Data Sheet) for this compound can be found online .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-Methyl-4-(3-methyl-1-piperidinyl)aniline”, is an important task of modern organic chemistry .

properties

IUPAC Name

3-methyl-4-(3-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-4-3-7-15(9-10)13-6-5-12(14)8-11(13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYHLWFKKQINAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(3-methyl-1-piperidinyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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